molecular formula C9H7FO3 B14023058 2-Fluoro-4-formyl-3-methylbenzoic acid

2-Fluoro-4-formyl-3-methylbenzoic acid

Cat. No.: B14023058
M. Wt: 182.15 g/mol
InChI Key: WMMNDHMCAGETRD-UHFFFAOYSA-N
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Description

2-Fluoro-4-formyl-3-methylbenzoic acid is an aromatic carboxylic acid derivative It is characterized by the presence of a fluorine atom, a formyl group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-formyl-3-methylbenzoic acid can be achieved through various methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . Another method includes the nitration of o-methylphenol to generate 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to produce 2-chloro-3-nitrotoluene. This intermediate is then subjected to fluorination and subsequent oxidation to yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-formyl-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation: 2-Fluoro-4-carboxy-3-methylbenzoic acid.

    Reduction: 2-Fluoro-4-hydroxymethyl-3-methylbenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-formyl-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-formyl-3-methylbenzoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the formyl group can participate in various chemical reactions. The pathways involved may include nucleophilic addition, electrophilic substitution, and redox reactions.

Comparison with Similar Compounds

  • 2-Fluoro-3-methylbenzoic acid
  • 4-Formyl-3-methylbenzoic acid
  • 2-Fluoro-4-(trifluoromethyl)benzoic acid

Comparison: 2-Fluoro-4-formyl-3-methylbenzoic acid is unique due to the presence of both a fluorine atom and a formyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the fluorine atom can increase the compound’s stability and resistance to metabolic degradation, while the formyl group provides a reactive site for further chemical modifications .

Properties

Molecular Formula

C9H7FO3

Molecular Weight

182.15 g/mol

IUPAC Name

2-fluoro-4-formyl-3-methylbenzoic acid

InChI

InChI=1S/C9H7FO3/c1-5-6(4-11)2-3-7(8(5)10)9(12)13/h2-4H,1H3,(H,12,13)

InChI Key

WMMNDHMCAGETRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)C(=O)O)C=O

Origin of Product

United States

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